molecular formula C11H15BrO B13539958 2-(3-Bromopropyl)-4-methylanisole

2-(3-Bromopropyl)-4-methylanisole

Cat. No.: B13539958
M. Wt: 243.14 g/mol
InChI Key: RYZDJBZOKZKAPJ-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromopropyl)-1-methoxy-4-methylbenzene typically involves the bromination of 1-methoxy-4-methylbenzene (p-cresol methyl ether) followed by a nucleophilic substitution reaction. One common method is as follows:

    p-Cresol methyl ether is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-1-methoxy-2-methylbenzene.

    Nucleophilic Substitution: The brominated product is then reacted with 1,3-dibromopropane in the presence of a base like potassium carbonate (K2CO3) to yield 2-(3-bromopropyl)-1-methoxy-4-methylbenzene.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1-methoxy-4-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the major products.

    Oxidation: Aldehydes and carboxylic acids are formed.

Scientific Research Applications

2-(3-Bromopropyl)-1-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromopropyl)-1-methoxy-4-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methoxy group can participate in oxidation reactions, altering the electronic properties of the benzene ring and influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromopropyl)-1-methoxybenzene: Lacks the methyl group on the benzene ring.

    2-(3-Bromopropyl)-4-methylbenzene: Lacks the methoxy group on the benzene ring.

    1-Bromo-3-(3-bromopropyl)benzene: Has an additional bromine atom on the benzene ring.

Uniqueness

2-(3-Bromopropyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a methoxy and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of substituents makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

2-(3-bromopropyl)-1-methoxy-4-methylbenzene

InChI

InChI=1S/C11H15BrO/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

RYZDJBZOKZKAPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCCBr

Origin of Product

United States

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